9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid
Description
This compound features a nonanoic acid backbone (C9) modified with a bis-tert-butoxycarbonyl (Boc)-protected methylideneamino group. The structure includes two Boc groups attached to an amidine moiety (N=CH-NH), conferring acid-labile protection. Such design is critical in peptide synthesis and bioconjugation, where selective deprotection under mild acidic conditions (e.g., trifluoroacetic acid) is advantageous. Its extended aliphatic chain may enhance solubility in organic solvents or facilitate lipid-based applications .
Properties
IUPAC Name |
9-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H37N3O6/c1-19(2,3)28-17(26)22-16(23-18(27)29-20(4,5)6)21-14-12-10-8-7-9-11-13-15(24)25/h7-14H2,1-6H3,(H,24,25)(H2,21,22,23,26,27) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOELBQYAKSWTML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(=NCCCCCCCCC(=O)O)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H37N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid involves multiple steps, typically starting with the preparation of intermediate compounds. The synthetic route often includes the protection of amino groups using tert-butoxycarbonyl (Boc) groups, followed by the formation of the desired nonanoic acid derivative through a series of reactions such as condensation and esterification. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, including the use of specific catalysts and solvents .
Chemical Reactions Analysis
9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its corresponding oxidized form.
Reduction: Reducing agents can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of complex molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: It may be used in the production of specialized materials and chemicals.
Mechanism of Action
The mechanism of action of 9-[Bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]nonanoic acid involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key differences between the target compound and analogs:
Key Differentiators
Protection Strategy :
- The target compound’s bis-Boc groups provide acid-labile protection, requiring stronger acidic conditions (e.g., 50% TFA) for deprotection compared to single-Boc analogs .
- Fmoc-Agp(Boc)₂-OH () combines Fmoc (base-labile) and Boc (acid-labile) groups, enabling orthogonal protection in complex syntheses.
Stability and Reactivity: All Boc-protected compounds share incompatibility with strong oxidizers, decomposing into hazardous gases (NOx, CO) . Boc-Gln(Xan)-OH () incorporates a xanthenyl group, which enhances UV detectability but may complicate purification due to aromaticity .
Synthetic Utility: The bis-Boc design in the target compound is rare among amino acid derivatives, suggesting niche applications in stabilizing reactive amidine intermediates. Alloc-protected analogs () enable Pd-mediated deprotection, useful in aqueous or mild conditions .
Research Findings and Data Gaps
- Toxicology: No toxicology data are available for the target compound or its analogs, necessitating standard precautions (PPE, ventilation) .
- Ecological Impact: Limited data exist on environmental persistence or biodegradability .
- Thermal Properties : Melting points are unreported for most bis-protected compounds, highlighting a research gap.
Q & A
Q. How is this compound utilized in studying lipid-protein interactions?
- Methodological Answer : Its amphiphilic structure allows incorporation into lipid bilayers for studying membrane-protein binding. Use surface plasmon resonance (SPR) or fluorescence anisotropy to quantify binding affinity. Ensure lipid purity via mass spectrometry and dynamic light scattering (DLS) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
